molecular formula C33H36FN3O5 B1229793 methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate

methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate

Cat. No. B1229793
M. Wt: 573.7 g/mol
InChI Key: KFRNSSKSYNGVQA-PICNGLBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-20850 is a N-acyl-amino acid.

Scientific Research Applications

Application in Heterocyclic Compound Synthesis

Research has explored the synthesis of various heterocyclic compounds using similar chemical structures. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters, including structures related to the specified compound, results in the formation of substituted methyl 7-aryl-4,9-bis(aroyl)-3-hydroxy-1-(2-hydroxyphenyl)-2,6-dioxo-1,7-diazaspiro[4.4]nona-3,8-diene-8-carboxylates. These compounds undergo thermal cyclization, leading to complex heterocyclic structures (Racheva et al., 2008).

Asymmetric Synthesis of Azasugars

In the asymmetric synthesis of polyhydroxylated pyrrolidine, a key intermediate for pyrrolidine azasugars, similar compounds are used. The synthesis starts with a protected pyrrolidine derivative, which undergoes various chemical transformations to yield the pyrrolidine azasugars. This process exemplifies the application of such compounds in asymmetric synthesis and carbohydrate mimicry (Huang Pei-qiang, 2011).

Nucleophilic Addition Reactions

Nucleophilic [3+3]-addition reactions of related compounds with N-alkyl and N-aryl substituted enamines have been studied. These reactions lead to complex heterocyclic structures, showcasing the versatility of these compounds in creating diverse molecular architectures (Denislamova et al., 2008).

Spiro Heterocyclization Studies

Research involving the spiro heterocyclization of similar compounds, like methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate, has been conducted. These studies focus on the formation of spiro compounds and intermediate products, contributing to the understanding of complex cycloaddition reactions (Dubovtsev et al., 2019).

properties

Product Name

methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate

Molecular Formula

C33H36FN3O5

Molecular Weight

573.7 g/mol

IUPAC Name

methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate

InChI

InChI=1S/C33H36FN3O5/c1-41-17-16-36-27-18-24-21-37(30(38)23-8-4-3-5-9-23)33(32(40)42-2,20-22-10-12-25(34)13-11-22)29(24)26(27)19-28(36)31(39)35-14-6-7-15-35/h3-5,8-13,19,24,29H,6-7,14-18,20-21H2,1-2H3/t24-,29+,33+/m0/s1

InChI Key

KFRNSSKSYNGVQA-PICNGLBESA-N

Isomeric SMILES

COCCN1C2=C(C=C1C(=O)N3CCCC3)[C@H]4[C@@H](C2)CN([C@@]4(CC5=CC=C(C=C5)F)C(=O)OC)C(=O)C6=CC=CC=C6

SMILES

COCCN1C2=C(C=C1C(=O)N3CCCC3)C4C(C2)CN(C4(CC5=CC=C(C=C5)F)C(=O)OC)C(=O)C6=CC=CC=C6

Canonical SMILES

COCCN1C2=C(C=C1C(=O)N3CCCC3)C4C(C2)CN(C4(CC5=CC=C(C=C5)F)C(=O)OC)C(=O)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate
Reactant of Route 5
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate
Reactant of Route 6
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate

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